molecular formula C3H7ClSi B8819623 (2-Chloroethenyl)(methyl)silane CAS No. 18171-27-2

(2-Chloroethenyl)(methyl)silane

Cat. No.: B8819623
CAS No.: 18171-27-2
M. Wt: 106.62 g/mol
InChI Key: YQJXNKILVOOEHR-UHFFFAOYSA-N
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Description

(2-Chloroethenyl)(methyl)silane is a chlorinated organosilicon compound characterized by a methyl group and a 2-chloroethenyl substituent attached to a silicon atom. These compounds are pivotal in materials science, serving as coupling agents, precursors for functional coatings, or intermediates in pharmaceutical synthesis .

Properties

CAS No.

18171-27-2

Molecular Formula

C3H7ClSi

Molecular Weight

106.62 g/mol

IUPAC Name

2-chloroethenyl(methyl)silane

InChI

InChI=1S/C3H7ClSi/c1-5-3-2-4/h2-3H,5H2,1H3

InChI Key

YQJXNKILVOOEHR-UHFFFAOYSA-N

Canonical SMILES

C[SiH2]C=CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key silane compounds with structural or functional similarities to (2-Chloroethenyl)(methyl)silane:

Compound Name Substituents Molecular Formula Key Applications Notable Properties Reference
(3-Chloropropyl)dimethoxy(methyl)silane 3-chloropropyl, methyl, dimethoxy C₆H₁₅ClO₂Si Adhesives, coatings, surface modification Enhances adhesion; improves chemical resistance
Chloromethyldiethoxymethylsilane chloromethyl, methyl, diethoxy C₆H₁₅ClO₂Si Polymer crosslinking, composites High hydrolytic stability; modifies surface energy
[(2-Chloro-1-methoxyethenyl)oxy]trimethylsilane 2-chloroethenyl, methoxy, trimethyl C₆H₁₃ClO₂Si Reactive intermediates, organic synthesis Combines silane reactivity with epoxide-like functionality
Dimethoxy(methyl)phenylsilane methyl, phenyl, dimethoxy C₉H₁₄O₂Si Sol-gel precursors, ceramics Steric hindrance affects synthetic yields
Vinyltrimethoxysilane vinyl, trimethoxy C₅H₁₂O₃Si Dental composites, corrosion-resistant coatings Enables crosslinking; improves hydrophobicity

Research Findings and Industrial Relevance

Corrosion Protection

Hybrid silane coatings incorporating methyl methacrylate (MMA) or ethyl methacrylate (EMA) demonstrate that ethyl-substituted silanes (e.g., siloxane-poly(EMA-co-MAPTMS)) provide 10–15% better barrier properties in 0.1 M NaCl solutions after 2 months of immersion .

Pharmaceutical Intermediates

Silanes with epoxy-functional groups, such as Diethoxy(methyl)[3-(oxiran-2-ylmethoxy)propyl]silane, are used in drug synthesis due to their dual reactivity (silane coupling and epoxide ring-opening) .

Limitations and Trade-offs

  • Chlorinated Silanes : While offering versatile reactivity, chlorine substituents may pose handling challenges due to toxicity (e.g., methyltrichlorosilane is regulated under 15 U.S.C. §2604) .
  • Methoxy vs. Ethoxy Groups : Methoxy-functional silanes hydrolyze faster than ethoxy analogues, affecting shelf life and application timelines .

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